molecular formula C12H13FO4 B11867384 Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate

Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate

Cat. No.: B11867384
M. Wt: 240.23 g/mol
InChI Key: NNVWTQANJMZDKA-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate is a fluorinated aromatic ester featuring a 1,3-dioxolane ring directly attached to the benzene core. This compound is structurally characterized by:

  • Fluorine at the para-position relative to the ester group.
  • An ethyl ester group, influencing lipophilicity and metabolic stability.

While direct synthesis data for this compound are absent in the evidence, analogous compounds (e.g., ethyl 3-((1,3-dioxolan-2-yl)methyl)benzoate) suggest nickel-catalyzed reductive alkylation as a plausible synthetic route . Applications likely include its use as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of fluorinated aromatics in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate typically involves the reaction of 4-fluorobenzoic acid with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring. This intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate exerts its effects involves interactions with various molecular targets. The 1,3-dioxolane ring and fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Synthesis Yield (Typical)
Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate Not explicitly provided C₁₂H₁₃FO₄ ~240.23 (estimated) Fluorine (C4), dioxolane (C3), ethyl ester N/A (inferred from analogs: 53–78% )
Mthis compound 1822816-58-9 C₁₁H₁₁FO₄ 226.20 Methyl ester instead of ethyl N/A
Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate 1038510-02-9 C₁₂H₁₃FO₄ 240.23 Fluorine (C2), dioxolane (C4) N/A
Ethyl 3-fluorobenzoate 451-02-5 C₉H₉FO₂ 168.17 Lacks dioxolane; fluorine at C3 N/A

Key Comparisons:

Ester Group Variation

  • Ethyl vs. Methyl Esters : The ethyl group in this compound enhances lipophilicity compared to its methyl analog (e.g., Mthis compound, MW 226.20) . This may improve membrane permeability in biological systems.
  • Synthesis : Methyl/ethyl esters are typically synthesized via esterification or alkylation of corresponding acids or halides. Ethyl esters often require longer reaction times due to steric hindrance .

Fluorine Position: Fluorine at C4 (as in the target compound) vs. C2 (e.g., Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate) modifies dipole moments and hydrogen-bonding capacity, influencing crystallinity and solubility .

Functional Group Impact

  • Dioxolane vs. Simple Alkyl Chains : The 1,3-dioxolane ring introduces rigidity and polarity compared to linear alkyl chains (e.g., Ethyl 3-fluorobenzoate, CAS 451-02-5). This may enhance stability against metabolic degradation .

Biological Activity

Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate is a compound that incorporates a 1,3-dioxolane ring, which is known for its diverse biological activities. The presence of the fluorine atom and the ester functional group contributes to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, supported by relevant research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of salicylaldehyde derivatives with diols in the presence of a catalyst. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antibacterial Activity

The antibacterial activity of this compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Results

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus625-1250Excellent
Staphylococcus epidermidis625Excellent
Enterococcus faecalis625Excellent
Pseudomonas aeruginosa625Excellent
Escherichia coliNo activityNone
Klebsiella pneumoniaeNo activityNone
Proteus mirabilisNo activityNone

The compound demonstrated significant antibacterial activity against several strains, particularly Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) indicating effective potency .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity.

Table 2: Antifungal Activity Results

Fungal StrainMIC (µg/mL)Activity Level
Candida albicans1250Significant

The compound exhibited significant antifungal activity against Candida albicans, suggesting its potential as an antifungal agent .

The biological activity of this compound may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. The presence of the dioxolane ring may enhance lipophilicity, facilitating better cell membrane penetration.

Case Studies

Several studies have highlighted the efficacy of compounds containing the dioxolane moiety in treating infections. For instance:

  • Study A : A series of dioxolane derivatives were tested for their antibacterial properties, revealing that modifications in substituents significantly influenced their activity profiles. This compound was among the most potent derivatives .
  • Study B : Research focused on the structure-activity relationship (SAR) of dioxolane compounds indicated that fluorination at specific positions enhances antibacterial efficacy while reducing toxicity .

Properties

Molecular Formula

C12H13FO4

Molecular Weight

240.23 g/mol

IUPAC Name

ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate

InChI

InChI=1S/C12H13FO4/c1-2-15-11(14)8-3-4-10(13)9(7-8)12-16-5-6-17-12/h3-4,7,12H,2,5-6H2,1H3

InChI Key

NNVWTQANJMZDKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)C2OCCO2

Origin of Product

United States

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